B1193816 META060

META060

カタログ番号: B1193816
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

META060 is multikinase inhibitor, which inhibits the activity of kinases (spleen tyrosine kinase, Bruton's tyrosine kinase, phosphatidylinositol 3-kinase, and GSK3) associated with RA and inhibits beta-catenin phosphorylation. This compound also inhibits osteoclastogenesis as wells as inhibits IL-1beta-activated prostaglandin E(2), matrix metalloproteinase 3, IL-6, IL-8, and monocyte chemotactic protein 1 in RASFs. In mice with acute inflammation, oral administration of this compound reduced paw swelling similar to the effect of aspirin. In mice with CIA, this compound significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation. Serum IL-6 concentrations in these mice were inhibited in a dose-dependent manner. This compound may have therapeutic potential in the treatment of inflammatory diseases. (Arthritis Rheum. 2010 Jun; 62(6):1683-92 )

科学的研究の応用

Case Studies

  • Obesity Management : A comprehensive study demonstrated that mice supplemented with META060 for eight weeks showed significant reductions in body weight and fat mass compared to those on a high-fat diet without supplementation. The treated group had a notable decrease in gonadal and subcutaneous white adipose tissue .
  • Diabetes Prevention : In another study, this compound was shown to improve glucose tolerance and lower fasting blood glucose levels after a 14-week dietary intervention. The results indicated that the compound could serve as a preventive measure against the onset of type 2 diabetes .
  • Inflammation Reduction : Research involving endothelial and monocyte cell models revealed that this compound attenuated TNF-α-activated inflammation and inhibited key inflammatory pathways such as NF-κB and AP-1. This suggests its potential role in managing chronic inflammatory states associated with obesity .

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

Study ReferenceApplicationKey Findings
ObesityReduced body weight gain; improved insulin sensitivity
DiabetesLower fasting blood glucose; improved glucose tolerance
InflammationAttenuated inflammatory markers; inhibited NF-κB pathway
Gut HealthDecreased plasma LPS levels; reduced metabolic endotoxemia

Future Research Directions

While current studies highlight the promising effects of this compound on metabolic health, further research is warranted to explore:

  • Long-term Effects : Investigating the long-term implications of this compound supplementation on human subjects.
  • Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its beneficial effects.
  • Clinical Trials : Conducting controlled clinical trials to evaluate the efficacy and safety of this compound in diverse populations.

特性

IUPAC名

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

META-060;  META060;  META 060

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。